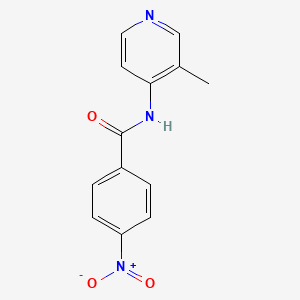
Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridyl ring with a nitro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- typically involves the reaction of 3-methyl-4-pyridinecarboxylic acid with p-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- can undergo oxidation reactions, particularly at the methyl group on the pyridyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted benzene ring. Reagents like sodium methoxide can be used for such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research purposes.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(3-methyl-4-pyridyl)-p-amino-
- Benzamide, N-(3-methyl-4-pyridyl)-p-hydroxy-
Comparison: Compared to its analogs, Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific biological applications.
Propriétés
Numéro CAS |
36855-64-8 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
N-(3-methylpyridin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-14-7-6-12(9)15-13(17)10-2-4-11(5-3-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
Clé InChI |
PWQNAUQOWNUXPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
![Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12001187.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)


![(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B12001213.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)


![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
